(E)-3-[4-[(E)-3-[4-(4,5-Dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride (E)-3-[4-[(E)-3-[4-(4,5-Dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride Neutral sphingomyelinases mediate the release of ceramide from sphingomyelin in cellular membranes and can be activated by certain stresses. Ceramide can act as a signaling molecule in its own right, or it can be further processed to generate sphingosine (and sphingosine-1-phosphate). GW 4869 is a cell-permeable, non-competitive inhibitor of neutral sphingomyelinases (IC50 = 1 μM), but does not affect acid sphingomyelinase activity. It inhibits TNF-α-mediated sphingomyelin hydrolysis (100% inhibition at 20 μM) and TNF-α-induced cell death in MCF-7 cells without interfering with activation of NF-κB or glutathione depletion in response to TNF. GW 4869 also reduces the inhibitory effect of oxidized phospholipid products on lipopolysaccharides-mediated induction of interleukin-8 in human aortic endothelial cells and prevents hypoxia-induced pulmonary vasoconstriction in rats in vivo.
Brand Name: Vulcanchem
CAS No.: 6823-69-4
VCID: VC0050192
InChI: InChI=1S/C30H28N6O2.2ClH/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H/b15-5+,16-6+;;
SMILES: C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl
Molecular Formula: C₃₀H₂₈N₆O₂ · 2HCl [xH₂O]
Molecular Weight: 577.5 g/mol

(E)-3-[4-[(E)-3-[4-(4,5-Dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride

CAS No.: 6823-69-4

Main Products

VCID: VC0050192

Molecular Formula: C₃₀H₂₈N₆O₂ · 2HCl [xH₂O]

Molecular Weight: 577.5 g/mol

(E)-3-[4-[(E)-3-[4-(4,5-Dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride - 6823-69-4

CAS No. 6823-69-4
Product Name (E)-3-[4-[(E)-3-[4-(4,5-Dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride
Molecular Formula C₃₀H₂₈N₆O₂ · 2HCl [xH₂O]
Molecular Weight 577.5 g/mol
IUPAC Name (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride
Standard InChI InChI=1S/C30H28N6O2.2ClH/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H/b15-5+,16-6+;;
Standard InChIKey NSFKAZDTKIKLKT-CLEIDKRQSA-N
Isomeric SMILES C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl
SMILES C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl
Canonical SMILES C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl
Appearance Assay:≥90%A crystalline solid
Description Neutral sphingomyelinases mediate the release of ceramide from sphingomyelin in cellular membranes and can be activated by certain stresses. Ceramide can act as a signaling molecule in its own right, or it can be further processed to generate sphingosine (and sphingosine-1-phosphate). GW 4869 is a cell-permeable, non-competitive inhibitor of neutral sphingomyelinases (IC50 = 1 μM), but does not affect acid sphingomyelinase activity. It inhibits TNF-α-mediated sphingomyelin hydrolysis (100% inhibition at 20 μM) and TNF-α-induced cell death in MCF-7 cells without interfering with activation of NF-κB or glutathione depletion in response to TNF. GW 4869 also reduces the inhibitory effect of oxidized phospholipid products on lipopolysaccharides-mediated induction of interleukin-8 in human aortic endothelial cells and prevents hypoxia-induced pulmonary vasoconstriction in rats in vivo.
Synonyms N-SMase Inhibitor;2-PropenaMide, 3,3/'-(1,4-phenylene)bis[N-[4-(4,5-dihydro-1H-iMidazol-2-yl)phenyl]-, hydrochloride (1:2);4/',4/'/'-Di-2-imidazolin-2-yl-p-benzenediacrylanilide dihydrochloride;GW 4869 (hydrochloride hydrate)
PubChem Compound 16078967
Last Modified Nov 11 2021
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